1,2-Dimethylisoquinolin-2-ium iodide

Overview

Description

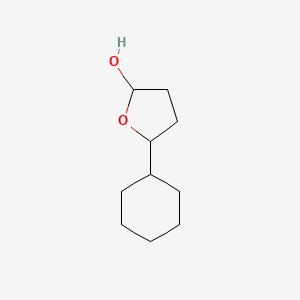

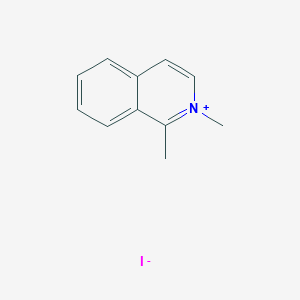

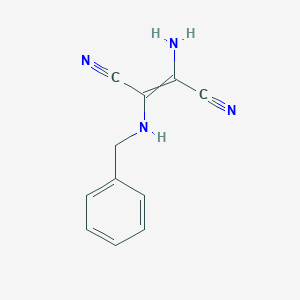

1,2-Dimethylisoquinolin-2-ium iodide is a chemical compound with the molecular formula C₁₁H₁₂IN . It falls within the class of isoquinolinium salts . The compound consists of an isoquinoline ring system with two methyl groups at positions 1 and 2, and an iodide ion as a counterion .

Synthesis Analysis

The synthesis of 1,2-Dimethylisoquinolin-2-ium iodide involves several methods. One common approach is the N-alkylation of isoquinoline using an appropriate alkylating agent (such as methyl iodide) under suitable conditions. The reaction typically occurs in a solvent like acetonitrile or dimethyl sulfoxide (DMSO) .

Molecular Structure Analysis

Scientific Research Applications

Alkylation Methods

Chen and Bradsher (1973) explored the alkylation and acylation of isoquinolinium iodides, including 2,3-dimethylisoquinolinium iodide, at the 4-position in alkaline aqueous acetone, potentially using 1-acetonyl-2,3-dimethyl-1,2-dihydroisoquinoline as an intermediate. This method could be applied to the modification of similar structures (Chen & Bradsher, 1973).

Spectral Properties and Solvatochromism

Sahoo, Bhattacharya, and Chakravorti (2011) studied the photophysics of 2-[4-(dimethylamino) styryl]-1-methylquinolinium iodide (DASQMI), showing strong solvent-polarity-dependent characteristics and negative solvatochromism in water. These findings have implications for understanding the behavior of similar compounds in various solvents (Sahoo, Bhattacharya, & Chakravorti, 2011).

Crystal Structure Analysis

Kazheva et al. (2007) synthesized and analyzed quinolinium derivatives, including 1-ethyl-2,4-dimethylquinolinium triiodide, through X-ray diffraction analysis. This research contributes to the understanding of the molecular and crystal structures of quinolinium iodides and their interactions (Kazheva et al., 2007).

Molecular Structure in Solution

Barczyński et al. (2006) investigated 8-Hydroxy-1-methylquinolinium iodide hydrate's molecular structure in both crystal and solution states, providing insights into the behavior of quinolinium iodides in different environments (Barczyński et al., 2006).

Application in Sensor Technology

Vijay, Nandi, and Samant (2016) synthesized a cyanine dye using a dihydroquinoline base for selective detection of Fe3+ ions. The research highlights the potential use of quinolinium iodides in developing sensors for specific ions (Vijay, Nandi, & Samant, 2016).

Molecular Synthesis and Stability

The reaction of quinazolines with methyl iodide was studied by Gromachevskaya et al. (2018), focusing on the formation of 1,3-dimethyl-4,4-diphenyl-1,4-dihydroquinazolin-3-ium iodides, a process relevant to the synthesis of quinolinium-based compounds (Gromachevskaya et al., 2018).

Synthesis of Quinolinium Salts

Deligeorgiev, Kurutos, and Gadjev (2015) reported a "one-pot" synthetic approach to quinolinium salts, including 1-(3-iodopropyl)-4-methylquinolin-1-ium iodide, demonstrating a method for obtaining high purity quinolinium salts (Deligeorgiev, Kurutos, & Gadjev, 2015).

properties

IUPAC Name |

1,2-dimethylisoquinolin-2-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-9-11-6-4-3-5-10(11)7-8-12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFWLHHOAKCHDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC2=CC=CC=C12)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966170 | |

| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylisoquinolin-2-ium iodide | |

CAS RN |

51843-14-2 | |

| Record name | NSC54305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)

![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)

![4-(tert-butyl)-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B3269883.png)